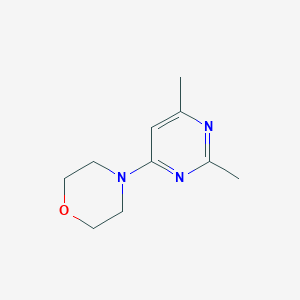
(4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone” is a chemical compound with the molecular formula C16H9Br2ClO2 and a molecular weight of 428.5. It is a derivative of benzofuran, a class of compounds that have been found to be suitable structures for a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including “(4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone”, is characterized by a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Chemical Reactions Analysis
Benzofuran and its derivatives are known to undergo a variety of chemical reactions. For instance, the 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Scientific Research Applications
Antimicrobial Properties
(a) Introduction: Antibiotic resistance remains a global challenge, necessitating the discovery of novel therapeutic agents. Benzofuran derivatives, including our compound of interest, have emerged as promising scaffolds for antimicrobial drug development.
(b) Mechanism of Action: The unique structural features of benzofuran contribute to its antimicrobial activity. Researchers have explored its interactions with clinically approved targets, making it an attractive pharmacophore.
© Applications:- Skin Diseases: Some benzofuran derivatives (e.g., psoralen, 8-methoxypsoralen, and angelicin) have been used in treating skin diseases like cancer and psoriasis .
Second Harmonic Generation (SHG) Efficiency
(a) Background: Benzofuran derivatives have also found applications in nonlinear optics. For instance, a pyridine-based chalcone derivative with electron donor groups showed enhanced SHG efficiency .
(b) Potential Use: Consider exploring the SHG properties of our compound. Its unique structure may contribute to efficient second harmonic generation, relevant for optical devices.
Neurotoxicity Studies
(a) Context: While not widely studied, investigating neurotoxic potentials is crucial. Our compound’s novel pyrazoline framework warrants exploration.
(b) Research Focus:Anticancer Activity
(a) Evaluation: Evaluate the anticancer potential of our compound against specific cancer cell lines. Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone derivatives have shown promise against ovarian cancer cells .
Future Directions
Benzofuran and its derivatives, including “(4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .
properties
IUPAC Name |
(4-chlorophenyl)-(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2ClO2/c1-8-12-6-10(17)7-13(18)16(12)21-15(8)14(20)9-2-4-11(19)5-3-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCGRQJGVHURRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Br)Br)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


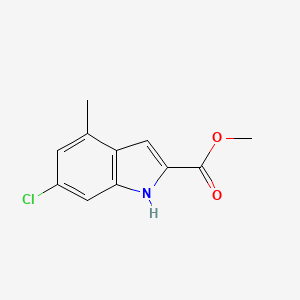

![[3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2807503.png)
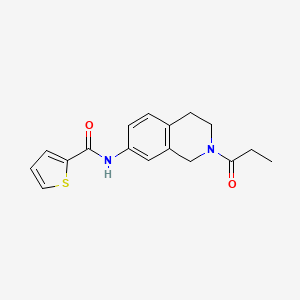
![ethyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2807506.png)

![N-(4-bromophenyl)-4-[2-(2-chloroethyl)benzamido]piperidine-1-carboxamide](/img/structure/B2807508.png)
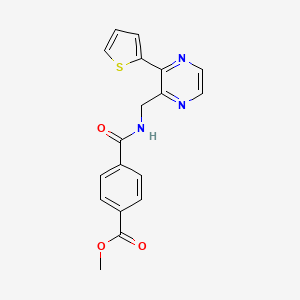
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2807510.png)
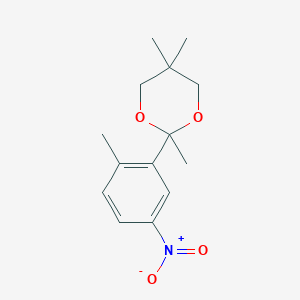
![6-ethyl 3-methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2807515.png)
![2-((2-((4-(Ethoxycarbonyl)benzyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2807516.png)
